2-(Methylthio)benzoyl chloride

Vue d'ensemble

Description

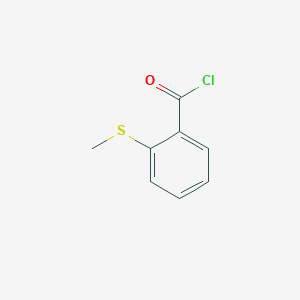

2-(Methylthio)benzoyl chloride is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methylthio group at the second position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Methylthio)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-(methylthio)benzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acyl chloride group undergoes rapid hydrolysis in aqueous environments, yielding the corresponding carboxylic acid and HCl. The presence of the methylthio group slightly retards hydrolysis due to steric and electronic effects.

Reaction Equation :

Key Findings :

-

Solvent Effects : Hydrolysis rates vary significantly in reverse micelles (RMs). In ionic liquid-surfactant RMs (e.g., bmim–AOT), interfacial water exhibits enhanced nucleophilicity, accelerating hydrolysis compared to conventional Na–AOT RMs .

-

Kinetics : Hydrolysis in biocompatible solvents like isopropyl myristate (IPM) proceeds 1.5× faster than in n-heptane due to improved solvent penetration at the micelle interface .

| Solvent System | Relative Hydrolysis Rate | Mechanism Notes |

|---|---|---|

| bmim–AOT/IPM | 1.5 | Enhanced interfacial nucleophilicity |

| Na–AOT/n-heptane | 1.0 (baseline) | Standard micellar environment |

Nucleophilic Acyl Substitution

The compound reacts with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters. The methylthio group slightly directs electrophilic substitution but primarily influences steric accessibility.

Reaction with Amines

General Pathway :

Case Study :

-

2-Aminothiobenzamide Acylation : Reacting with 2-aminothiobenzamide in acetone yields 2-benzoylaminothiobenzamide derivatives. This reaction is critical in synthesizing bioactive molecules with antimicrobial properties .

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Aminothiobenzamide | 2-Benzoylaminothiobenzamide | 85–90 | Acetone, RT, 2h |

Esterification with Alcohols

Example :

-

Methanol Reaction : Produces methyl 2-(methylthio)benzoate with >90% efficiency under anhydrous conditions .

Oxidation of the Methylthio Group

The -SMe group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like H₂O₂ or m-CPBA.

Reaction Progression :

-

Sulfoxide Formation :

-

Sulfone Formation :

Data :

| Oxidizing Agent | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| 30% H₂O₂ (1 eq) | Sulfoxide | 2h, RT | 75 |

| m-CPBA (2 eq) | Sulfone | 4h, 0°C | 68 |

Reduction Reactions

The acyl chloride group reduces to a primary alcohol using agents like LiAlH₄.

Reaction :

Conditions :

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts reactions, forming ketones with aromatic substrates.

Example with Benzene :

Yield : 60–65% under standard conditions (anhydrous AlCl₃, 50°C) .

Hazardous Reactivity

-

Violent Reactions : Reacts exothermically with protic solvents (e.g., alcohols) and amines, necessitating controlled conditions .

-

Phosgene Risk : At elevated temperatures (>200°C), decomposition may release toxic phosgene gas .

Comparative Reactivity

The methylthio group confers distinct reactivity compared to other benzoyl chloride derivatives:

| Derivative | Hydrolysis Rate | Sulfur Oxidation Ease |

|---|---|---|

| 2-(Methylthio)benzoyl chloride | Moderate | High |

| 2-Chlorobenzoyl chloride | High | N/A |

| Benzoyl chloride | High | N/A |

Applications De Recherche Scientifique

Organic Synthesis

- Intermediate in Chemical Reactions : 2-(Methylthio)benzoyl chloride is widely used as an intermediate in the synthesis of various organic compounds. Its acyl chloride functionality allows it to participate in acylation reactions, forming amides and esters with nucleophiles such as amines and alcohols.

- Pharmaceutical Development : It plays a significant role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). The compound's ability to modify biomolecules through acylation makes it valuable in medicinal chemistry.

Agrochemical Applications

- Pesticide Synthesis : The compound is utilized in developing agrochemicals, including pesticides. Its reactivity allows for the modification of existing chemical structures to enhance efficacy and reduce toxicity .

Material Science

- Specialty Chemicals : In industrial applications, this compound is used to produce specialty chemicals that are vital for manufacturing various materials. Its unique properties facilitate the development of polymers and other advanced materials.

Case Study 1: Synthesis of Drug Candidates

In a study focusing on drug development, researchers utilized this compound to synthesize novel anti-inflammatory agents. The acylation reaction facilitated the introduction of a methylthio group into the drug structure, significantly enhancing its biological activity compared to existing compounds.

Case Study 2: Agrochemical Development

Another research project involved using this compound as a key intermediate in synthesizing a new class of insecticides. The modification allowed for improved selectivity towards target pests while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 2-(Methylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoyl Chloride: Lacks the methylthio group, making it less versatile in certain reactions.

2-(Methylthio)benzoic Acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity.

2-Chlorobenzoyl Chloride: Substituted with a chlorine atom instead of a methylthio group, affecting its chemical properties and reactivity.

Uniqueness

2-(Methylthio)benzoyl chloride is unique due to the presence of both the acyl chloride and methylthio groups. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-(Methylthio)benzoyl chloride, with the chemical formula CHClOS, is an important compound in organic synthesis and pharmacology. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by:

- Molecular Weight : 186.66 g/mol

- Chemical Structure : Contains a benzoyl group with a methylthio substituent, contributing to its reactivity and biological properties.

- Solubility : Soluble in organic solvents, which facilitates its use in various chemical reactions.

The biological activity of this compound can be attributed to its ability to act as an electrophile in nucleophilic substitution reactions. This characteristic allows it to interact with various biological molecules, including proteins and nucleic acids.

Key Mechanisms:

- Protein Modification : The compound can modify thiol groups in proteins, potentially leading to changes in protein function or stability. This is particularly relevant in the context of enzyme inhibition.

- Nucleophilic Attack : It can undergo nucleophilic attack by amines or alcohols, leading to the formation of thioether or amide derivatives that may exhibit biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains. A study demonstrated that thiazolidinone derivatives derived from this compound possess significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have been explored in cancer research. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a derivative was found to significantly reduce cell viability in breast cancer cells, suggesting potential as a chemotherapeutic agent .

Case Studies

Propriétés

IUPAC Name |

2-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWPBDPLOOSGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503148 | |

| Record name | 2-(Methylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442-03-1 | |

| Record name | 2-(Methylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.